4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine” is a heterocyclic hybrid featuring a 1,2,4-oxadiazole ring fused to a 1,2,3-triazole core. The oxadiazole moiety is substituted with a 2-chlorophenyl group at position 3, while the triazole ring is linked to a 3-ethylphenyl group at position 1. The presence of chlorine and ethyl substituents suggests a balance between lipophilicity and steric effects, which may influence pharmacokinetic properties like solubility and membrane permeability.
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-2-11-6-5-7-12(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)13-8-3-4-9-14(13)19/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYGDDXZPIOIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the oxadiazole and triazole moieties. These structural components have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.82 g/mol. The presence of the 2-chlorophenyl group and the triazole structure are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. A related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cell lines .
- The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
Compounds with oxadiazole structures have also been investigated for their antimicrobial properties:
- A study showed that oxadiazole derivatives exhibited moderate antimicrobial activities against various bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the lipophilicity of the compounds.
Other Biological Activities
Apart from anticancer and antimicrobial effects, oxadiazole derivatives have been reported to possess:
- Anti-inflammatory effects: Compounds in this class have shown potential in reducing inflammation markers in various models.
- Antiparasitic activities: Some studies suggest efficacy against parasites due to their ability to interfere with metabolic pathways essential for parasite survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity:
- The introduction of halogen atoms (e.g., chlorine) at specific positions on the phenyl ring has been shown to significantly enhance anticancer activity.
- The combination of different heterocycles (like triazoles and oxadiazoles) can lead to synergistic effects that improve overall potency against target cells.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several derivatives reported in the literature (Table 1). Key analogs include:
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (): Differs in the position of the chlorine (para vs. ortho) on the oxadiazole-linked phenyl and the triazole-linked substituent (2,5-dimethoxyphenyl vs. 3-ethylphenyl). The methoxy groups increase polarity, reducing logP compared to the ethyl group .
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine (): Features a 4-chlorophenyl group and a 2,3-dimethylphenyl substituent. Methyl groups are less lipophilic than ethyl, leading to a logP of 4.55 .
Physicochemical Property Analysis
Key physicochemical parameters for the target compound and analogs are summarized in Table 1:
- logP : The target compound’s 3-ethylphenyl group is expected to increase logP (~5.0–5.5) compared to analogs with methoxy () or methyl () substituents.
- Hydrogen-Bonding Capacity: All compounds feature an amine group on the triazole (2 H-bond donors) and multiple acceptors (oxadiazole N/O atoms), enhancing interactions with biological targets .
- Solubility : The 2-chlorophenyl group in the target compound may reduce aqueous solubility compared to para-substituted analogs due to steric hindrance and reduced polarity.
Structural Insights
Data Tables
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
